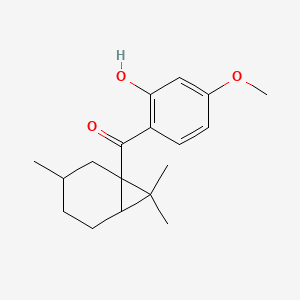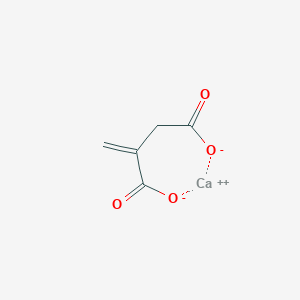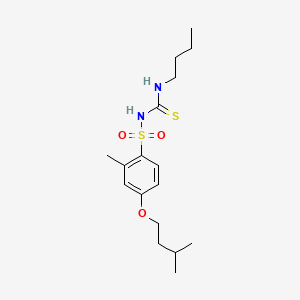
Tetrakis(hydroxymethyl)phosphonium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(hydroxymethyl)phosphonium acetate is an organophosphorus compound widely used in various industrial and scientific applications. It is known for its flame-retardant properties and its role as a biocide in water treatment systems. The compound is characterized by its chemical formula, (C_8H_{20}O_8P_2), and is typically found as a white crystalline solid.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrakis(hydroxymethyl)phosphonium acetate typically involves the reaction of phosphine with formaldehyde in the presence of acetic acid. The reaction proceeds as follows: [ \text{PH}_3 + 4 \text{H}_2\text{C=O} + \text{CH}_3\text{COOH} \rightarrow \text{[P(CH}_2\text{OH})_4]\text{CH}_3\text{COO} ]
Industrial Production Methods: Industrial production of this compound often involves a continuous process where phosphine gas is reacted with formaldehyde and acetic acid in a controlled environment. The reaction is typically carried out at temperatures ranging from 40°C to 60°C to ensure optimal yield and purity .
化学反応の分析
Types of Reactions: Tetrakis(hydroxymethyl)phosphonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts
科学的研究の応用
Tetrakis(hydroxymethyl)phosphonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of phosphorus-containing polymers and flame-retardant materials.
Biology: Acts as a biocide in water treatment systems, effectively controlling microbial growth.
Medicine: Employed as an oxygen scavenger in medical applications.
Industry: Utilized in the textile industry as a flame retardant and in the oil industry as a scale remover.
作用機序
The mechanism of action of tetrakis(hydroxymethyl)phosphonium acetate involves its ability to interact with cellular components. The compound’s positively charged phosphorus atom allows it to bind to negatively charged microbial cell membranes, disrupting their integrity and leading to cell death. This electrostatic interaction is crucial for its biocidal activity .
類似化合物との比較
- Tetrakis(hydroxymethyl)phosphonium chloride
- Tetrakis(hydroxymethyl)phosphonium sulfate
- Tris(hydroxymethyl)phosphine
Comparison: Tetrakis(hydroxymethyl)phosphonium acetate is unique due to its acetate anion, which imparts different solubility and reactivity characteristics compared to its chloride and sulfate counterparts. It is particularly favored in applications requiring lower toxicity and environmental impact .
特性
CAS番号 |
7580-37-2 |
|---|---|
分子式 |
C6H15O6P |
分子量 |
214.15 g/mol |
IUPAC名 |
tetrakis(hydroxymethyl)phosphanium;acetate |
InChI |
InChI=1S/C4H12O4P.C2H4O2/c5-1-9(2-6,3-7)4-8;1-2(3)4/h5-8H,1-4H2;1H3,(H,3,4)/q+1;/p-1 |
InChIキー |
VELJAQNIUXJKSV-UHFFFAOYSA-M |
正規SMILES |
CC(=O)[O-].C(O)[P+](CO)(CO)CO |
関連するCAS |
124-64-1 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole](/img/structure/B13798991.png)
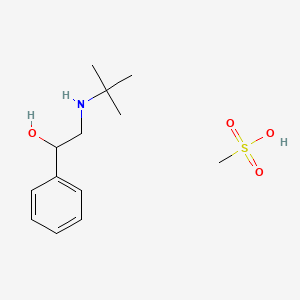
![Phosphonic acid, [2-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13799020.png)
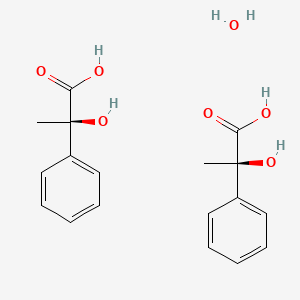
![Bicyclo[2.2.2]octane-2-carboxaldehyde, 6-(1-methylethyl)-](/img/structure/B13799029.png)
![4-[[4-[Bis(2-chloroethyl)amino]phenyl]imino]-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B13799033.png)
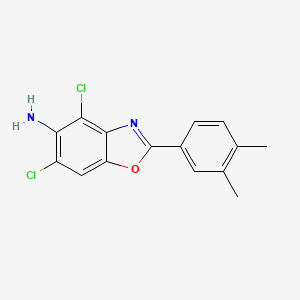

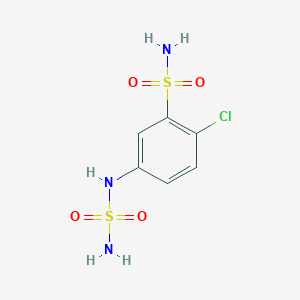
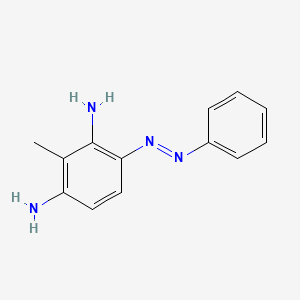
![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)
